N-Nitroso-4-hydroxy Pyrrolidone
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Overview
Description
N-Nitroso-4-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is a derivative of pyrrolidone, a nitrogen-containing heterocyclic compound. Nitrosamines, including this compound, are often scrutinized due to their presence as impurities in various pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-4-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The process typically involves the use of nitrite salts and secondary amines in an acidic environment, which facilitates the nitrosation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure the purity and yield of the compound. The reaction is carried out in large reactors with precise temperature and pH control to optimize the formation of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-4-hydroxy Pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different derivatives of pyrrolidone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-4-hydroxy Pyrrolidone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical method development.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Medicine: Research is conducted to understand its role as an impurity in pharmaceutical products and its potential health risks.
Mechanism of Action
The mechanism of action of N-Nitroso-4-hydroxy Pyrrolidone involves its interaction with DNA, leading to mutations and potential carcinogenic effects. The nitroso group can form adducts with DNA bases, causing structural changes that may result in mutations. This interaction is a key factor in the compound’s carcinogenic potential .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Comparison: N-Nitroso-4-hydroxy Pyrrolidone is unique due to its specific structure and the presence of a hydroxyl group, which influences its reactivity and biological effects.
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-4(8)6(2-3)5-9/h3,7H,1-2H2 |
InChI Key |
CFBRABRMWITCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)N=O)O |
Origin of Product |
United States |
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